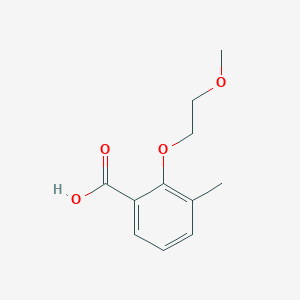

2-(2-Methoxyethoxy)-3-methylbenzoic acid

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-8-4-3-5-9(11(12)13)10(8)15-7-6-14-2/h3-5H,6-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZKLRNSNDOCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with 2-(2-methoxyethoxy)ethanol under acidic conditions. The reaction proceeds through esterification followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid as a catalyst and toluene as a solvent.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Methoxyethoxy)-3-methylbenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-methoxyethoxy)-3-methylbenzaldehyde, while reduction could produce 2-(2-methoxyethoxy)-3-methylbenzyl alcohol.

Scientific Research Applications

2-(2-Methoxyethoxy)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of metabolic pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

- 2-Methoxybenzoic Acid (CAS 579-75-9) : The absence of the ethoxy extension and methyl group results in a lower molecular weight (152.15 g/mol vs. ~210 g/mol for the target compound) and higher acidity due to reduced steric hindrance near the carboxylic acid group. The methoxy group’s electron-donating nature slightly decreases acidity compared to unsubstituted benzoic acid .

- 2-Ethoxybenzoic Acid (CAS 134-11-2): Replacing the methoxyethoxy group with a shorter ethoxy (-OCH₂CH₃) group reduces lipophilicity and chain flexibility.

- 2-Bromo-3-methylbenzoic Acid : The bromine substituent enhances reactivity in nucleophilic substitutions (e.g., Suzuki coupling) compared to the inert methoxyethoxy group. This makes the bromo derivative more versatile in synthesis but less stable under physiological conditions .

Functional Group Comparisons

- Ethyl 2-Methoxybenzoate (CAS 7335-26-4) : The ester group in this compound contrasts with the carboxylic acid in the target molecule. Esters are more volatile and less acidic (pKa ~8–10 vs. ~4–5 for carboxylic acids), making them suitable for flavoring agents rather than bioactive applications .

- 2-(Acetyloxy)-3-methylbenzoic Acid (CAS 4386-39-4) : The acetyloxy group (-OAc) introduces hydrolytic instability compared to the ether-linked methoxyethoxy group. This compound may serve as a prodrug, whereas the target’s ether linkage offers greater metabolic stability .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | LogP* | pKa (COOH) | Key Applications |

|---|---|---|---|---|

| 2-(2-Methoxyethoxy)-3-methylbenzoic acid | ~210 | ~1.8 (est.) | ~4.5 | Drug intermediates, materials |

| 2-Methoxybenzoic acid | 152.15 | 1.2 | 4.1 | Food additives, synthesis |

| 2-Ethoxybenzoic acid | 166.18 | 1.5 | 4.3 | Pharmaceuticals |

| 2-Hydroxy-3-methoxybenzoic acid | 168.15 | 0.9 | 2.9 | Supramolecular chemistry |

*Estimated using fragment-based methods.

Q & A

Basic: What are the standard synthetic routes for 2-(2-Methoxyethoxy)-3-methylbenzoic acid?

The synthesis typically involves etherification and esterification steps. A common approach is nucleophilic substitution, where a methoxyethoxy group is introduced via sodium methoxide or similar bases under controlled conditions (e.g., anhydrous solvent, 60–80°C). Post-synthesis, the ester intermediate undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid. Reaction optimization should consider solvent polarity (e.g., DMF or THF) and temperature to minimize side products .

Basic: What analytical techniques are used to confirm the structure of 2-(2-Methoxyethoxy)-3-methylbenzoic acid?

Key techniques include:

- X-ray crystallography : Determines crystal packing and bond angles (e.g., triclinic system, space group P1, with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) .

- NMR spectroscopy : H and C NMR verify substituent positions and methoxyethoxy chain integrity.

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm) and ether (C-O-C ~1100 cm) functional groups.

Advanced: How can researchers resolve contradictions in reported crystallographic data for derivatives of 2-(2-Methoxyethoxy)-3-methylbenzoic acid?

Discrepancies in unit cell parameters or space groups may arise from polymorphism or solvate formation. To resolve this:

- Compare Rietveld refinement outputs using software like SHELXTL .

- Analyze hydrogen-bonding networks (e.g., O-H···O interactions) and torsional angles in the methoxyethoxy chain, which influence packing .

- Replicate synthesis under strictly controlled humidity and temperature to isolate pure polymorphs.

Advanced: What methodologies are employed to assess the stability of 2-(2-Methoxyethoxy)-3-methylbenzoic acid under various conditions?

Forced degradation studies are critical:

- Oxidative stress : Treat with HO (3% v/v) at 40°C for 24 hours.

- Hydrolytic stress : Expose to 0.1 M HCl/NaOH at 60°C.

- Photostability : Use UV light (ICH Q1B guidelines).

Monitor degradation via reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) to quantify stability-indicating parameters like peak purity .

Basic: How is the purity of 2-(2-Methoxyethoxy)-3-methylbenzoic acid determined in research settings?

- HPLC : Quantify impurities using a gradient elution method (detection at 254 nm).

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) and visualize under UV.

- Elemental analysis : Validate C, H, N, and O content within ±0.3% of theoretical values .

Advanced: What role does 2-(2-Methoxyethoxy)-3-methylbenzoic acid play in nanoparticle stabilization, and how is this evaluated experimentally?

The compound acts as a ligand in stabilizing copper or cuprous oxide nanoparticles by coordinating via the carboxylic acid group. Evaluation methods include:

- Transmission electron microscopy (TEM) : Assess nanoparticle size and dispersion.

- Dynamic light scattering (DLS) : Monitor colloidal stability in aqueous media.

- Zeta potential : Confirm surface charge modulation (e.g., −25 mV to −40 mV indicates stable suspension) .

Advanced: How are metabolic byproducts of 2-(2-Methoxyethoxy)-3-methylbenzoic acid identified in toxicological studies?

Metabolites like 2-(2-methoxyethoxy)ethoxyacetic acid (MEAA) are detected via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.